Home > Products > Building Blocks P17435 > 2-(1H-indazol-3-yl)ethanamine
2-(1H-indazol-3-yl)ethanamine - 6814-68-2

2-(1H-indazol-3-yl)ethanamine

Catalog Number: EVT-397558
CAS Number: 6814-68-2
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(1H-indazol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “2-(1H-indazol-3-yl)ethanamine” is C9H11N3 . The exact mass is 161.095291 Da and the monoisotopic mass is also 161.095291 Da .

Chemical Reactions Analysis

As of now, there is limited information available on the specific chemical reactions involving "2-(1H-indazol-3-yl)ethanamine" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indazol-3-yl)ethanamine” include a molecular weight of 161.20 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 149 .

Overview

2-(1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the indazole family, characterized by its unique bicyclic structure and amine functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. The molecular formula for 2-(1H-indazol-3-yl)ethanamine is C9H11N3C_9H_{11}N_3, and it possesses a molecular weight of approximately 161.2 g/mol.

Source

This compound can be synthesized through several methods, primarily involving the formation of the indazole ring followed by the introduction of the ethanamine group. It is available from various chemical suppliers and has been documented in scientific literature for its biological properties.

Classification

2-(1H-indazol-3-yl)ethanamine is classified as an organic compound, specifically a heterocyclic amine. It is recognized for its potential as a pharmaceutical intermediate and a biochemical probe in research settings.

Synthesis Analysis

Methods

The synthesis of 2-(1H-indazol-3-yl)ethanamine typically involves:

  1. Formation of the Indazole Ring: This can be achieved through the cyclization of o-aminobenzylamines with hydrazine derivatives under acidic conditions.
  2. Alkylation: The indazole core is then alkylated using bromoethane to introduce the ethanamine group.
  3. Finalization: The product may be converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Technical Details

Industrial methods often optimize these synthetic routes for large-scale production, utilizing continuous flow reactors and automated synthesis equipment to enhance yield and purity while minimizing byproducts .

Molecular Structure Analysis

Structure

The molecular structure of 2-(1H-indazol-3-yl)ethanamine features a bicyclic indazole moiety attached to an ethanamine group. The structural representation can be described using various notations:

  • IUPAC Name: 2-(1H-indazol-3-yl)ethanamine
  • InChI Key: YTADWSDGULTVBB-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC2=C(NN=C2C=C1)CCN

Data

PropertyValue
CAS Number6814-68-2
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Density1.225 g/cm³
Boiling Point356.14 °C
Flash Point196.42 °C
Chemical Reactions Analysis

Reactions

2-(1H-indazol-3-yl)ethanamine undergoes several chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can convert the indazole ring to its dihydro form.
  • Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Electrophiles for Substitution: Alkyl halides and acyl chlorides .
Mechanism of Action

The mechanism of action for 2-(1H-indazol-3-yl)ethanamine primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, which can lead to significant biological effects such as:

  • Inhibition of kinases involved in cell signaling pathways.
  • Modulation of inflammatory responses through interaction with cyclooxygenase enzymes .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(1H-indazol-3-yl)ethanamine are crucial for its handling and application:

  • Appearance: Typically presented as a white to off-white solid.
  • Stability: Should be stored in a dark place under inert atmosphere conditions at room temperature to maintain stability.

Chemical Properties

The chemical properties include reactivity patterns that define its behavior in various chemical environments:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Reactivity: Exhibits typical behavior of amines, such as nucleophilicity and basicity .
Applications

2-(1H-indazol-3-yl)ethanamine has several scientific uses:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects, including anticancer and anti-inflammatory activities.
  2. Biochemical Research: Used as a biochemical probe to study enzyme interactions and cellular processes.
  3. Material Science: Employed in the development of new materials and as a catalyst in certain chemical reactions .

This compound continues to be an area of interest for researchers exploring its diverse applications across chemistry and biology.

Introduction to Indazole-Based Pharmacophores

Role of 1H-Indazole Scaffolds in Medicinal Chemistry

The 1H-indazole nucleus represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and capacity for targeted structural modifications. This bicyclic aromatic system, comprising a fused benzene and pyrazole ring, exhibits distinctive hydrogen-bonding capabilities and planar geometry, enabling high-affinity interactions with diverse biological targets. The electron-rich nitrogen atoms (N1 and N2) facilitate hydrogen bonding with enzymatic active sites, while the aromatic system engages in π-π stacking with protein residues, enhancing binding specificity [1] [3].

Indazole derivatives demonstrate remarkable therapeutic polypharmacy, spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS)-modulatory activities. This broad applicability stems from the scaffold’s ability to occupy varied binding pockets through strategic functionalization at C3, C5, and N1 positions. For example, C3-substituted indazoles often enhance kinase inhibition, while N1 alkylation can optimize blood-brain barrier permeability [3] [8].

Table 1: FDA-Approved Therapeutics Featuring the 1H-Indazole Core

Drug NameTherapeutic CategoryBiological TargetKey Indication
BenzydamineAnti-inflammatoryPhospholipase A2 inhibitionMusculoskeletal pain
AxitinibAntineoplasticVEGFR tyrosine kinasesRenal cell carcinoma
NiraparibAntineoplasticPARP inhibitorOvarian/breast cancer
PazopanibAntineoplasticMulti-targeted tyrosine kinasesSoft tissue sarcoma

The scaffold’s synthetic tractability further underpins its medicinal utility. Modern transition-metal-catalyzed methods—including palladium-mediated C–H activation and copper-catalyzed N–N bond formations—enable efficient derivatization for structure-activity relationship (SAR) exploration. These advances have accelerated the development of indazole-containing kinase inhibitors (e.g., VEGFR and JAK inhibitors) and G-protein-coupled receptor (GPCR) modulators [3] [5].

Molecular Interactions of 1H-Indazole Derivatives:

  • Hydrogen Bonding: N1–H and N2 atoms act as hydrogen bond donors/acceptors in ATP-binding pockets
  • Aromatic Stacking: Planar structure intercalates with phenylalanine/histidine residues
  • Tautomeric Flexibility: 1H/2H-tautomerism influences binding mode selectivity (e.g., 1H-form predominates in β3-adrenergic receptor agonists) [1] [8]

Structural Significance of 2-(1H-Indazol-3-yl)ethanamine in Heterocyclic Chemistry

2-(1H-Indazol-3-yl)ethanamine (molecular formula: C₉H₁₁N₃; molecular weight: 161.20 g/mol) features a bioisosteric relationship with tryptamine, wherein the indole moiety is replaced by 1H-indazole. This substitution introduces significant electronic and steric perturbations that profoundly influence its pharmacological behavior. The indazole ring exhibits reduced electron density at the C3 position compared to indole’s C3, diminishing interactions with serotonin receptors but enhancing selectivity for specific 5-HT₂ subtypes [2] [7].

Physicochemical Properties:

  • logP: 2.57 (moderate lipophilicity favoring blood-brain barrier penetration)
  • Polar Surface Area (PSA): 54.7 Ų (optimal for CNS bioavailability)
  • Tautomeric Preference: >99% 1H-tautomer at physiological pH due to 2.3 kcal/mol stability advantage over 2H-form [2] [4] [8]

Table 2: Comparative Molecular Analysis of 2-(1H-Indazol-3-yl)ethanamine vs. Tryptamine

Parameter2-(1H-Indazol-3-yl)ethanamineTryptaminePharmacological Impact
Core Heterocycle1H-Indazole (basic pKa ~8.5)Indole (non-basic)Enhanced water solubility at acidic pH
C3 Electronic DensityLow (π-deficient)High (π-excessive)Reduced 5-HT₁A affinity; increased 5-HT₂C bias
N-H Bond OrientationTwo H-bond acceptors (N1, N2)One H-bond donor (N–H)Diverse protein recognition motifs

The ethylamine side chain adopts a gauche conformation that mimics bioactive conformations of endogenous monoamine neurotransmitters. This structural mimicry enables activity at aminergic GPCRs, though with distinct receptor subtype selectivity profiles compared to tryptamines. For instance, gem-deuteration of the β-methylene group minimally affects 5-HT₂A binding (retains ~90% activity), indicating tolerance for steric perturbations at this position [2] [6].

Quantum mechanical analyses reveal an asymmetric electrostatic potential surface around the indazole nucleus, with the highest electron density localized at N2. This polarization facilitates targeted interactions with serine residues in enzymatic pockets (e.g., monoamine oxidases) and aspartate residues in GPCR binding sites. Crystallographic studies of analogous compounds confirm orthogonal binding modes relative to indole-based scaffolds [8] [9].

Historical Development of Indazole Derivatives in Drug Discovery

The therapeutic exploration of indazoles originated with the isolation of natural indazole alkaloids from Nigella sativa seeds. Nigellicine (1985) and nigellidine (1995) represented the first bioactive indazoles, exhibiting antihypertensive and anti-inflammatory properties that stimulated synthetic interest in this heterocycle. These natural products established the indazole nucleus as a viable pharmacophore for cardiovascular and metabolic disorders [5] [8].

Table 3: Milestones in Indazole Derivative Development

EraKey DevelopmentTherapeutic ApplicationScientific Impact
Pre-1980sIsolation of nigellicine/nigeglanineTraditional medicineProof of natural occurrence
1990sSynthesis of benzydamine & bendazacNSAIDs; anti-cataract agentsFirst synthetic indazole drugs
2000–2010Pazopanib/niraparib discoveryTyrosine kinase/PARP inhibitionEstablished as oncology scaffold
2010–Presentβ3-Adrenergic agonists (e.g., compound 15)Overactive bladder therapyDemonstrated receptor subtype selectivity

The 1990s witnessed the clinical translation of simple indazole derivatives, exemplified by benzydamine—an NSAID leveraging the scaffold’s cyclooxygenase-2 (COX-2) inhibitory activity. This era also saw the emergence of bendazac for cataract prevention, highlighting the heterocycle’s versatility beyond anti-inflammatory applications [8].

Modern drug discovery has exploited advanced synthetic methodologies to address historical challenges in indazole functionalization. Key innovations include:

  • Regioselective N1-Alkylation: Enabled by transient protection with ortho-directing groups
  • C3 Functionalization: Achieved via palladium-catalyzed cross-coupling of 3-haloindazoles
  • Tandem Cyclization Strategies: One-pot reductive cyclizations using organophosphorus reagents [3] [5]

These synthetic advances facilitated the development of targeted molecular therapeutics such as the β3-adrenergic receptor agonist compound 15 (EC₅₀ = 18 nM). This indazole derivative exemplifies contemporary design principles: incorporation of sulfonamide groups to enhance metabolic stability while maintaining >556-fold selectivity over β₁/β₂-adrenergic and α₁ₐ-AR subtypes. Such optimization overcame limitations of early indazole derivatives that exhibited off-target cardiovascular effects [6].

Structural Evolution of Key Indazole Derivatives:

  • First-Generation (1990s): Simple C3-carboxy derivatives (bendazac) with limited target specificity
  • Second-Generation (2000s): N1-aryl derivatives (pazopanib) exploiting kinase hinge-binding motifs
  • Third-Generation (2010s): Hybrid derivatives with fused rings (niraparib) or tailored side chains (β3-AR agonists) for enhanced selectivity [3] [6] [8]

Properties

CAS Number

6814-68-2

Product Name

2-(1H-indazol-3-yl)ethanamine

IUPAC Name

2-(2H-indazol-3-yl)ethanamine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12)

InChI Key

YTADWSDGULTVBB-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C=C1)CCN

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.